N-(4-((5-(1H-Imidazol-1-yl)pentyl)oxy)phenyl)benzamide
Description
Properties
CAS No. |
88138-05-0 |
|---|---|
Molecular Formula |
C21H23N3O2 |
Molecular Weight |
349.4 g/mol |
IUPAC Name |
N-[4-(5-imidazol-1-ylpentoxy)phenyl]benzamide |
InChI |
InChI=1S/C21H23N3O2/c25-21(18-7-3-1-4-8-18)23-19-9-11-20(12-10-19)26-16-6-2-5-14-24-15-13-22-17-24/h1,3-4,7-13,15,17H,2,5-6,14,16H2,(H,23,25) |
InChI Key |
KBFYYYCOIZRJFX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)OCCCCCN3C=CN=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-((5-(1H-Imidazol-1-yl)pentyl)oxy)phenyl)benzamide typically involves multiple steps. One common method starts with the preparation of 5-(1H-imidazol-1-yl)pentanol, which is then reacted with 4-hydroxybenzaldehyde to form an intermediate. This intermediate is subsequently converted to the final product through a series of reactions involving benzoylation and amidation .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to increase yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: N-(4-((5-(1H-Imidazol-1-yl)pentyl)oxy)phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form imidazole N-oxides.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The phenyl and imidazole rings can participate in electrophilic and nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
N-(4-((5-(1H-Imidazol-1-yl)pentyl)oxy)phenyl)benzamide has been investigated for its potential anticancer properties. Studies have demonstrated that compounds containing imidazole groups exhibit inhibitory effects on cancer cell proliferation. For instance, a study published in the Journal of Medicinal Chemistry highlighted the synthesis of imidazole derivatives that showed significant cytotoxicity against various cancer cell lines, suggesting a promising avenue for developing novel anticancer agents .
2. Antimicrobial Properties
Research indicates that this compound may possess antimicrobial activity. The imidazole moiety is often associated with antifungal and antibacterial properties. A study demonstrated that certain imidazole derivatives exhibited potent activity against pathogenic fungi and bacteria, paving the way for their use in developing new antimicrobial agents .
3. Drug Delivery Systems
This compound can be utilized in drug delivery systems due to its ability to form stable complexes with various therapeutic agents. Its amphiphilic nature allows it to encapsulate hydrophobic drugs effectively, enhancing their solubility and bioavailability. Research has shown that such compounds can improve the pharmacokinetic profiles of co-administered drugs, making them valuable in pharmaceutical formulations .
Material Science Applications
1. Polymer Chemistry
In material science, this compound serves as a building block for synthesizing functional polymers. Its unique chemical structure allows it to participate in polymerization reactions, leading to materials with tailored properties for specific applications such as coatings and adhesives. Studies have reported the successful incorporation of imidazole-containing monomers into polymer matrices, resulting in materials with enhanced thermal stability and mechanical strength .
2. Sensor Technology
The compound's ability to interact with metal ions makes it suitable for developing sensors. Imidazole derivatives are known to form coordination complexes with transition metals, which can be exploited in sensor applications for detecting metal ions in environmental samples. Research has demonstrated that sensors based on imidazole compounds exhibit high sensitivity and selectivity towards specific metal ions, making them effective tools for environmental monitoring .
Case Studies
Mechanism of Action
The mechanism of action of N-(4-((5-(1H-Imidazol-1-yl)pentyl)oxy)phenyl)benzamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, affecting their activity. The compound may also interact with cellular receptors and signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Key Structural Features
The target compound’s structure can be dissected into three regions:
- Benzamide core : Common in pharmaceuticals due to metabolic stability and hydrogen-bonding capacity.
- 1H-Imidazole terminus: A heterocyclic group known for metal coordination and interactions with biological targets (e.g., enzymes, receptors).
Critical Analysis of Structural Modifications
Anticancer Activity
Antimicrobial Activity
Pharmacokinetic Considerations
Biological Activity
N-(4-((5-(1H-Imidazol-1-yl)pentyl)oxy)phenyl)benzamide, a compound featuring an imidazole moiety, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound can be represented by the following structural formula:
This structure includes an imidazole ring, a phenyl group, and a benzamide moiety, contributing to its pharmacological properties.
Anticancer Properties
Recent studies have demonstrated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives with modifications on the imidazole and phenyl rings showed promising IC50 values ranging from 7.5 to 11.1 μM against cancer cells, indicating potent anticancer activity .
Structure-Activity Relationships (SAR)
The SAR analysis highlights that modifications on the imidazole and benzamide portions of the molecule can significantly influence biological activity. The introduction of electron-withdrawing groups on the phenyl ring and variations in the alkyl chain length attached to the imidazole have been shown to enhance potency. For example:
| Derivative | IC50 (μM) | Modification |
|---|---|---|
| 4e | 7.5 | Methyl group on imidazole |
| 4f | 11.1 | Longer alkyl chain |
This table illustrates how specific structural changes can optimize biological activity.
The mechanism by which these compounds exert their anticancer effects is believed to involve inhibition of key enzymes such as ABL1 kinase. Molecular docking studies have indicated that these derivatives form stable complexes with target proteins, which is crucial for their function as inhibitors .
Preclinical Studies
In a preclinical study involving rat models, certain derivatives of this compound were evaluated for their toxicity and efficacy. While some compounds showed promise in reducing tumor growth, side effects such as cataract formation were noted, prompting further structural modifications to enhance bioavailability and reduce toxicity .
Computational Studies
Computational simulations have provided insights into the binding affinities of these compounds with target proteins. For example, molecular dynamics simulations revealed that active derivatives maintain stable interactions with ABL1 kinase over extended periods, suggesting a robust mechanism of action .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
